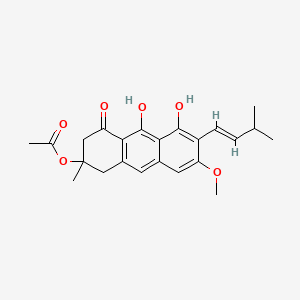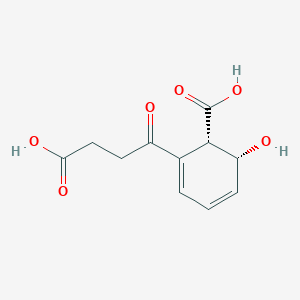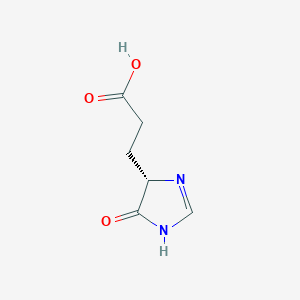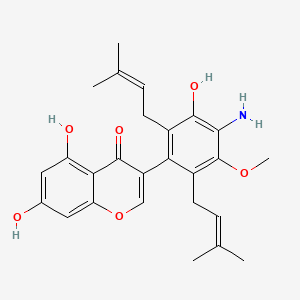
Piscerythramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piscerythramine is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 5, 7 and 3', prenyl groups at positions 2' and 6', a methoxy group at position 5' and an amino group at position 4'. It has a role as a plant metabolite. It is a hydroxyisoflavone, a substituted aniline and a methoxyisoflavone. It derives from an isoflavone.
Applications De Recherche Scientifique
Plasma Surface Interaction Experimental Facility (PISCES)
- Study Focus : PISCES is a research facility at UCLA studying plasma-material interactions under conditions similar to those in advanced fusion experiments and reactors. The facility provides insights into materials and coatings behavior under continuous plasma bombardment, gas effects in plasma interfaces, and development of diagnostics for plasma material interaction programs (Goebel, Campbell, & Conn, 1984).
Pathways of Trace Elements in Power Plants
- Research Program : EPRI's PISCES research program aims to understand chemical emissions from power plants, focusing on trace chemical emissions, measurement methods, and environmental technology for controlling these emissions (Chow, Miller, & Torrens, 1994).
Cooperative Research Centers in Entrepreneurial Universities
- Role of CRCs : This paper discusses the role of Cooperative Research Centers (CRCs) in universities, emphasizing their support for research quality enhancement, brokerage, networks, collaborations, and resource appropriation. CURAM, a Centre for Research in Medical Devices, is highlighted as an example (Dolan, Cunningham, Menter, & McGregor, 2019).
Psychological Effects of Pseudoscientific Information on COVID-19
- Study Focus : This research analyzed the impact of pseudoscientific information about COVID-19 on mental well-being, highlighting the importance of discriminating between pseudoscientific and scientific information for general population well-being (Escolà-Gascón, Marín, Rusiñol, & Gallifa, 2021).
DNA-Level Polymorphism in Fisheries Science
- Application in Fisheries : This paper outlines the use of genetic polymorphisms at the nucleic acid level in fisheries science, discussing its potential in population genetics, stock assessments, and development of genomic maps (Hallerman & Beckmann, 1988).
PISCES-v2: Ocean Biogeochemical Model
- Model Description : PISCES-v2 is a biogeochemical model that simulates marine ecosystems and the biogeochemical cycles of carbon and other nutrients. It's useful for both regional and global analyses in various time frames (Aumont, Ethe, Tagliabue, Bopp, & Gehlen, 2015).
Propriétés
Numéro CAS |
132923-36-5 |
|---|---|
Formule moléculaire |
C26H29NO6 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
3-[4-amino-3-hydroxy-5-methoxy-2,6-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C26H29NO6/c1-13(2)6-8-16-21(17(9-7-14(3)4)26(32-5)23(27)25(16)31)18-12-33-20-11-15(28)10-19(29)22(20)24(18)30/h6-7,10-12,28-29,31H,8-9,27H2,1-5H3 |
Clé InChI |
FZVQFYVMVHEMPU-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C(=C1O)N)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C |
SMILES canonique |
CC(=CCC1=C(C(=C(C(=C1O)N)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



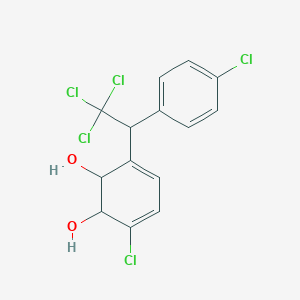
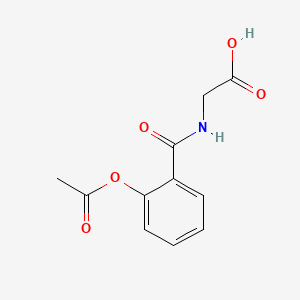

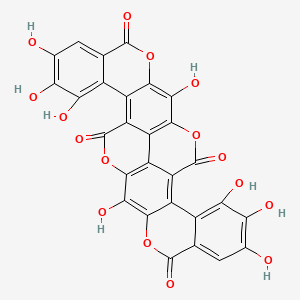

![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)


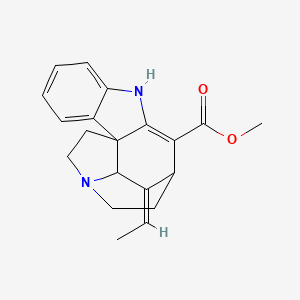
![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)
